molecular formula C19H25N3O2 B5356120 8-[2-(3-pyrrolidinyl)benzoyl]-2,8-diazaspiro[4.5]decan-3-one hydrochloride

8-[2-(3-pyrrolidinyl)benzoyl]-2,8-diazaspiro[4.5]decan-3-one hydrochloride

Cat. No.: B5356120
M. Wt: 327.4 g/mol
InChI Key: UJXXKZRTLBCWPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-[2-(3-pyrrolidinyl)benzoyl]-2,8-diazaspiro[4.5]decan-3-one hydrochloride is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. This compound is also known as JNJ-7925476 and has been found to have promising effects in various biological processes.

Mechanism of Action

The mechanism of action of JNJ-7925476 is not fully understood. However, it has been proposed that the compound acts as a selective antagonist of the nociceptin/orphanin FQ receptor (NOP receptor). The NOP receptor is a G protein-coupled receptor that is involved in various biological processes, including pain, anxiety, and depression. JNJ-7925476 has been found to bind to the NOP receptor with high affinity and selectivity, which may explain its therapeutic effects.
Biochemical and Physiological Effects:
JNJ-7925476 has been found to have various biochemical and physiological effects. It has been shown to reduce anxiety-like behavior in animal models and to have antidepressant effects. The compound has also been found to have analgesic and anti-inflammatory effects, which may make it a potential therapeutic agent for the treatment of pain and inflammation.

Advantages and Limitations for Lab Experiments

One of the advantages of JNJ-7925476 is that it has been found to have high affinity and selectivity for the NOP receptor, which makes it a useful tool for studying the biological processes that are mediated by this receptor. However, one of the limitations of JNJ-7925476 is that it has only been studied in animal models, and its effects in humans are not yet fully understood.

Future Directions

There are several future directions for research on JNJ-7925476. One area of research is to further investigate the mechanism of action of the compound and to identify the biological processes that are mediated by the NOP receptor. Another area of research is to study the effects of JNJ-7925476 in humans and to determine its potential therapeutic applications. Additionally, research can be conducted to develop new derivatives of JNJ-7925476 that have improved pharmacological properties.

Synthesis Methods

The synthesis of JNJ-7925476 has been reported in the literature. The compound can be synthesized by reacting 3-pyrrolidinylbenzoic acid with 1,2,3,4-tetrahydroisoquinoline in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine). The resulting product is then treated with acetic anhydride and hydrochloric acid to obtain JNJ-7925476 hydrochloride.

Scientific Research Applications

JNJ-7925476 has been found to have potential therapeutic applications in various biological processes. It has been studied for its effects on the central nervous system and has been found to have anxiolytic and antidepressant effects in animal models. The compound has also been studied for its effects on pain and inflammation and has been found to have analgesic and anti-inflammatory effects.

Properties

IUPAC Name

8-(2-pyrrolidin-3-ylbenzoyl)-2,8-diazaspiro[4.5]decan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O2/c23-17-11-19(13-21-17)6-9-22(10-7-19)18(24)16-4-2-1-3-15(16)14-5-8-20-12-14/h1-4,14,20H,5-13H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJXXKZRTLBCWPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C2=CC=CC=C2C(=O)N3CCC4(CC3)CC(=O)NC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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